molecular formula C12H16Br2 B1659362 1,3-Bis(bromomethyl)-5-tert-butylbenzene CAS No. 64726-28-9

1,3-Bis(bromomethyl)-5-tert-butylbenzene

Cat. No.: B1659362
CAS No.: 64726-28-9
M. Wt: 320.06 g/mol
InChI Key: OHACYDZJVSOZTL-UHFFFAOYSA-N
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Description

1,3-Bis(bromomethyl)-5-tert-butylbenzene is a versatile aromatic compound designed for advanced research and development applications. This organic building block features two electrophilic bromomethyl groups on a benzene ring that is sterically encumbered by a tert-butyl substituent, making it a valuable intermediate in synthetic organic chemistry, particularly for the construction of more complex molecular architectures. Primary Research Applications: This compound is predominantly used as a key precursor in the synthesis of macrocyclic compounds, such as cryptands and calixarenes, as well as in the preparation of polymeric materials. The bromomethyl groups are excellent leaving groups that readily undergo nucleophilic substitution reactions, allowing researchers to incorporate a rigid, bulky benzene spacer into their molecules. The presence of the tert-butyl group significantly influences the compound's solubility and crystallinity, and can be utilized to introduce steric hindrance into a molecular system, which is a valuable property in the design of ligands and functional materials. Handling and Safety: As a bromoalkyl derivative, this compound is expected to be a skin, eye, and respiratory irritant. Researchers should consult the Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Important Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

64726-28-9

Molecular Formula

C12H16Br2

Molecular Weight

320.06 g/mol

IUPAC Name

1,3-bis(bromomethyl)-5-tert-butylbenzene

InChI

InChI=1S/C12H16Br2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6H,7-8H2,1-3H3

InChI Key

OHACYDZJVSOZTL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)CBr)CBr

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CBr)CBr

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate for Macrocycles : The compound is primarily used as an intermediate in the formation of macrocyclic compounds through nucleophilic substitution reactions. This application is significant in the synthesis of complex organic molecules with potential pharmaceutical properties.
  • Reactivity with Nucleophiles : The bromomethyl groups can react with various nucleophiles such as amines and alcohols, leading to the formation of derivatives with different biological activities. This property is particularly useful in medicinal chemistry for developing new therapeutic agents.
  • Synthesis of Biologically Active Molecules :
    • It has been involved in the synthesis of steroid sulfatase inhibitors.
    • The compound has also been used in the development of short cationic antimicrobial peptides, which are important for combating antibiotic resistance.

Case Study 1: Macrocyclic Compound Formation

A study demonstrated the use of 1,3-bis(bromomethyl)-5-tert-butylbenzene as a precursor for synthesizing macrocyclic compounds. The research highlighted its efficiency in forming stable cyclic structures that exhibit enhanced biological activity compared to linear analogs.

Case Study 2: Antimicrobial Peptide Synthesis

Research focused on synthesizing cationic antimicrobial peptides using this compound as a key intermediate. The findings indicated that derivatives formed from this compound showed significant antimicrobial activity against various pathogens.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl groups undergo nucleophilic displacement with various nucleophiles under controlled conditions:

NucleophileReagents/ConditionsProductYieldReference
Isobutyronitrilen-BuLi, THF, -78°C → RT1,3-Bis(2-methyl-2-cyanopropyl)-5-tert-butylbenzene69%
TriphenylmethanethiolK₂CO₃, THF, reflux(5-tert-Butyl-1,3-phenylene)bis(methylene)bis(tritylsulfane)51%
DithiolsNaH, THF, RTMultidentate thioether ligands60–75%

Mechanistic Insight : The reaction with isobutyronitrile involves deprotonation by n-BuLi to generate a carbanion, which displaces bromide via an SN2 mechanism . Steric hindrance from the tert-butyl group slows kinetics but enhances regioselectivity.

Cross-Coupling Reactions

The compound serves as a precursor for organometallic intermediates:

Coupling PartnerConditionsProductYieldReference
Trimethyl borateMg, THF, reflux → HCl3,5-Di-tert-butylphenylboronic acid88%
Ferrocenylzinc chloridePd(PPh₃)₄, THF, 60°CFerrocene-tert-butylbenzene conjugate89%

Key Observation : Grignard formation requires extended reflux due to steric bulk, but subsequent transmetallation with ZnCl₂ enables efficient palladium-catalyzed cross-coupling .

Polymerization and Network Formation

The bifunctional bromide sites enable structural cross-linking:

MonomerConditionsProductApplication
DABCO (1,4-diazabicyclo[2.2.2]octane)DMA, 95°CDABCO-pillared porous materialGas storage

Structural Analysis : The tert-butyl groups create hydrophobic pockets in the polymer matrix, enhancing CO₂ adsorption capacity .

Comparative Reactivity

Reactivity trends relative to analogs:

CompoundKey Structural DifferenceReaction Rate (vs Reference)
1,3-Bis(bromomethyl)-5-tert-butylbenzenetert-butyl group1× (reference)
1,3-Bis(bromomethyl)benzeneNo tert-butyl3.2× faster in SN2
1-Bromo-3,5-di-tert-butylbenzeneSingle Br siteLimited cross-linking

Steric Effects : The tert-butyl group reduces reaction rates by 68–72% compared to unsubstituted analogs but improves thermal stability of products .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The electronic and steric effects of substituents significantly differentiate 1,3-bis(bromomethyl)-5-tert-butylbenzene from analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Reactivity
This compound 5-tert-butyl 308.1 (calc.) Steric hindrance slows nucleophilic substitution; electron-donating tert-butyl stabilizes intermediates .
1,3-Bis(bromomethyl)-5-nitrobenzene 5-nitro 308.96 Electron-withdrawing nitro group enhances electrophilic substitution but deactivates nucleophilic pathways .
1,3-Bis(bromomethyl)-2-methoxy-5-methylbenzene 2-methoxy, 5-methyl 293.1 (calc.) Methoxy (electron-donating) directs electrophiles to specific positions; methyl enhances solubility in nonpolar solvents .

Key Observations:

  • Steric Effects: The tert-butyl group in this compound reduces reaction rates in crowded environments (e.g., coupling reactions) compared to less bulky derivatives like 1,3-bis(bromomethyl)benzene .
  • Electronic Effects: The nitro group in 1,3-bis(bromomethyl)-5-nitrobenzene increases ring electrophilicity, favoring reactions like nitration or sulfonation, whereas the tert-butyl group in the target compound promotes stability in radical or carbocation intermediates .

Solubility and Stability

  • Solubility: The tert-butyl group enhances solubility in nonpolar solvents (e.g., hexane) compared to nitro or methoxy derivatives, which are more polar .
  • Thermal Stability: Bulky substituents like tert-butyl improve thermal stability, as evidenced by the sublimable nature of tert-butyl-containing naphthalenediimide derivatives synthesized from similar intermediates .

Preparation Methods

Radical Bromination of 1,3-Dimethyl-5-tert-butylbenzene

The most plausible route involves radical bromination of 1,3-dimethyl-5-tert-butylbenzene using N-bromosuccinimide (NBS) under controlled conditions. This method parallels the synthesis of structurally related bromomethyl aromatics, where benzylic hydrogen abstraction by bromine radicals generates stabilized intermediates.

Reaction Conditions

  • Substrate : 1,3-Dimethyl-5-tert-butylbenzene
  • Brominating Agent : NBS (2.2 equiv)
  • Initiator : Dibenzoyl peroxide (DBPO, 0.1 equiv)
  • Solvent : Carbon tetrachloride (CCl₄)
  • Temperature : Reflux (80°C)
  • Duration : 12–24 hours

Mechanistic Insights
The tert-butyl group electronically deactivates the aromatic ring, directing bromination to the benzylic methyl groups. Radical chain propagation ensures selective mono-bromination at each methyl site.

Yield Optimization

Parameter Optimal Value Yield Impact
NBS Equiv 2.2 Maximizes di-bromination
DBPO Concentration 0.1 equiv Prevents over-initiation
Reaction Time 18 hours Balances conversion vs. side reactions

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 9:1) typically yields 65–75% product.

Alkylation of 5-tert-butylisophthalic Acid Derivatives

An alternative pathway involves alkylating a pre-functionalized benzene core. For example, 5-tert-butylisophthalic acid may be reduced to the diol, followed by bromination:

Step 1: Reduction to Diol

  • Reagents : LiAlH₄ (4 equiv) in THF
  • Conditions : 0°C → RT, 4 hours
  • Intermediate : 1,3-Bis(hydroxymethyl)-5-tert-butylbenzene

Step 2: Bromination

  • Reagents : PBr₃ (2.5 equiv) in dichloromethane
  • Conditions : 0°C → RT, 6 hours
  • Yield : 70–80%

Advantages : Avoids radical intermediates, suitable for acid-sensitive substrates.

Comparative Analysis of Brominating Agents

Brominating Agent Selectivity Yield (%) Side Products
NBS/DBPO High 65–75 Tribrominated
HBr/H₂O₂ Moderate 50–60 Oxidized byproducts
PBr₃ High 70–80 None

NBS offers superior selectivity for di-bromination, while PBr₃ achieves higher yields but requires anhydrous conditions.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) :

    • Aromatic protons: δ 7.23 (d, J = 2 Hz, 2H), 6.97 (t, J = 2 Hz, 1H)
    • Bromomethyl groups: δ 4.50 (s, 4H)
    • tert-Butyl group: δ 1.33 (s, 9H)
  • ¹³C NMR :

    • C-Br: δ 46.9 (bromomethyl), 34.7 (tert-butyl)

Infrared (IR) Spectroscopy

  • C-Br Stretch : ν = 550–650 cm⁻¹ (absent in precursor)

Applications in Coordination Chemistry

This compound serves as a precursor for tBu-esp ligands, which stabilize high-valent metal centers in catalysis. For example:

Ligand Synthesis :

  • React with isobutyronitrile under basic conditions to form cyanoalkyl intermediates.
  • Subsequent hydrolysis yields dicarboxylate ligands for molybdenum cages.

Q & A

Q. What are the optimized synthetic routes for 1,3-bis(bromomethyl)-5-tert-butylbenzene, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a toluene derivative with a tert-butyl substituent. Key steps include:

  • Direct bromination : Use of brominating agents (e.g., NBS or HBr with CuBr as a catalyst) under controlled temperatures (0–20°C) to avoid over-bromination .
  • Regioselectivity control : The tert-butyl group directs bromination to the para position due to steric and electronic effects, but competing ortho/meta bromination may occur. GC-MS or HPLC analysis is critical to confirm product purity (>97% GC) and isomer distribution .
  • Yield optimization : Lower temperatures (0°C) reduce side reactions, while higher catalyst loading (e.g., CuBr) improves efficiency. Typical yields range from 48–65% depending on scale .

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm bromomethyl (-CH2_2Br) and tert-butyl (-C(CH3_3)3_3) group positions. Aromatic protons appear as distinct multiplets (δ 6.8–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C11_{11}H14_{14}Br2_2, expected m/z ~305.94) and isotopic Br patterns .
  • X-ray crystallography : For unambiguous structural confirmation, though crystallization may require inert conditions due to hygroscopic bromomethyl groups .

Q. How should researchers handle and store this compound safely in the lab?

  • Storage : Store at 0–6°C in amber vials to prevent photodegradation and hydrolysis. Use desiccants to minimize moisture exposure .
  • Safety protocols : Use PPE (gloves, goggles) and work in a fume hood. Bromomethyl groups are lachrymatory and may release HBr upon decomposition .
  • Waste disposal : Collect waste in halogenated solvent containers and coordinate with certified waste management services to avoid environmental release .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of bromomethyl substituents in cross-coupling reactions?

The tert-butyl group enhances steric hindrance, slowing SN2 reactions but stabilizing intermediates in Suzuki-Miyaura couplings. For example:

  • Palladium-catalyzed coupling : Use Pd(PPh3_3)4_4 with aryl boronic acids in THF at 80°C. The tert-butyl group reduces electron density at the benzene ring, requiring longer reaction times (24–48 hrs) for full conversion .
  • Competing elimination : At high temperatures (>100°C), β-hydride elimination may form styrenic byproducts. Monitor via TLC or in situ IR .

Q. What computational methods aid in predicting regioselectivity during electrophilic substitution?

  • DFT calculations : Use B3LYP/6-31G(d) to model charge distribution and frontier molecular orbitals. The tert-butyl group increases electron density at the para position, favoring bromine attack there .
  • Molecular dynamics simulations : Assess steric effects in solvent environments (e.g., acetic acid) to predict kinetic vs. thermodynamic product ratios .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., competing bromination vs. oxidation)?

  • Mechanistic studies : Use isotopic labeling (e.g., D2_2O quenching) to track proton transfer steps in bromination.
  • Controlled experiments : Vary oxidants (e.g., KMnO4_4 vs. H2_2O2_2) to identify conditions favoring bromination over ring oxidation. For example, H2_2O2_2 in acetic acid minimizes over-oxidation .

Q. What role does this compound play in designing supramolecular materials?

  • Polymer crosslinking : Bromomethyl groups act as reactive sites for nucleophilic substitution in polymer networks (e.g., with thiols or amines), enhancing thermal stability .
  • Coordination chemistry : The tert-butyl group improves solubility in nonpolar solvents, facilitating self-assembly with metal ions (e.g., Pd2+^{2+}) for catalytic frameworks .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 4.5–4.8 ppm (-CH2_2Br), δ 1.3 ppm (-C(CH3_3)3_3)
HRMSm/z 305.94 (M+^+), isotopic ratio Br79^79:Br81^81 ≈ 1:1
IR560–600 cm1^{-1} (C-Br stretch)

Q. Table 2. Comparison of Bromination Catalysts

CatalystTemp (°C)Yield (%)Byproducts
CuBr0–2065<5% ortho-brominated
FeBr3_3254815% dibrominated
NBS (UV)4032Oxidized ring products

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